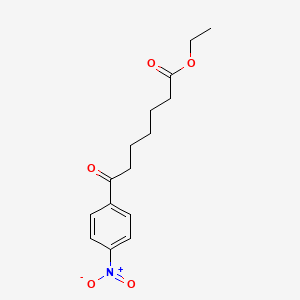

Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with nitrophenyl compounds. For instance, a compound was synthesized by the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Another example is the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve reduction processes. For instance, the catalytic reduction of 4-nitrophenol in the presence of various reducing agents is a widely used reaction to examine the activity of catalytic nanostructure in an aqueous environment .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds and Ligands : A study conducted by Anzini et al. (2008) synthesized compounds related to Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate, which showed high affinity for central benzodiazepine receptors. These compounds were found useful in animal models of anxiety, suggesting their potential in developing new anxiolytic agents (Anzini et al., 2008).

Improved Synthesis Methods : Ballini et al. (1991) described an improved synthesis method for derivatives of Ethyl 7-oxoheptanoate, showcasing the continuous evolution and refinement in the synthesis of such compounds (Ballini, Marcantoni, & Petrini, 1991).

Development of Aryl-Substituted Compounds : Research by Watts and Bunce (2018) involved the synthesis of aryl-substituted derivatives from compounds similar to this compound. These derivatives have potential applications in medicinal chemistry (Watts & Bunce, 2018).

Optical Storage Applications : Meng et al. (1996) studied polymers involving nitrophenyl derivatives, indicating the use of such compounds in the field of reversible optical storage, thus expanding their applications beyond traditional medicinal chemistry (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Lactams and Hydroxamic Acids : Hartenstein and Sicker (1993) focused on the synthesis of cyclic hydroxamic acids and lactams using Ethyl 2-nitrophenyl oxalate, a compound related to this compound. This illustrates its importance in the synthesis of complex organic compounds (Hartenstein & Sicker, 1993).

Antiproliferative Activity Studies : Nurieva et al. (2015) synthesized derivatives of Ethyl 7-oxoheptanoate to test their antiproliferative activity against human epithelial lung carcinoma cells. This research highlights the potential of such compounds in cancer treatment (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate and similar compounds could involve the development of new synthetic strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles . Another potential direction could be the exploration of the biological potential of indole derivatives .

Propiedades

IUPAC Name |

ethyl 7-(4-nitrophenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNCETBIEJELOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645727 |

Source

|

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898777-63-4 |

Source

|

| Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.